TSLP Production Inhibition in NHBE Cells: 6-Benzyl Derivative Demonstrates Sub-Micromolar Cellular Potency
In a phenotypic screen measuring inhibition of thymic stromal lymphopoietin (TSLP) production in normal human bronchial epithelial (NHBE) cells, the 6-benzyl derivative (identified as Compound 4) achieved an IC50 of 0.075 μM [1]. This sub-100 nM cellular potency is the readout of a disease-relevant phenotypic assay, not a simplified biochemical binding assay. By contrast, structurally related in-class compounds with different N-6 substituents tested in the same screening cascade either failed to advance or exhibited markedly weaker TSLP inhibition, underscoring the benzyl group's contribution to this activity profile. The TSLP pathway is a validated target in allergic asthma and atopic dermatitis, making this quantitative cellular potency a key differentiator for therapeutic research applications.
| Evidence Dimension | Inhibition of TSLP production in NHBE cells |
|---|---|
| Target Compound Data | IC50 = 0.075 μM (Compound 4, 6-benzyl derivative) |
| Comparator Or Baseline | Other in-class N-6-substituted analogs from the same screening library showed no significant TSLP inhibition at comparable concentrations; specific comparator IC50 values not disclosed for inactive analogs |
| Quantified Difference | Target compound active at 75 nM; comparator analogs inactive or substantially less potent in the same assay |
| Conditions | TSLP production measured in normal human bronchial epithelial (NHBE) cells; compound concentrations tested in dose-response with duplicate determinations |
Why This Matters
This cellular phenotypic assay directly measures functional pathway modulation, providing higher translational relevance than isolated biochemical assays when selecting a compound for airway inflammation research.
- [1] Orellana A, García-González V, López R, Pascual-Guiral S, Lozoya E, et al. (2018) Application of a phenotypic drug discovery strategy to identify biological and chemical starting points for inhibition of TSLP production in lung epithelial cells. PLOS ONE 13(1): e0189247. Table 4 — Main pharmacological activities identified in compound 4. View Source
